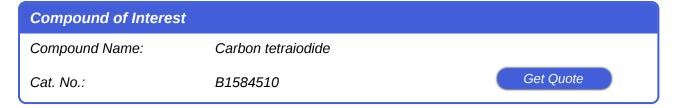


# Application of Carbon Tetraiodide in the Synthesis of Antiviral Intermediates

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#### Introduction

**Carbon tetraiodide** (CI<sub>4</sub>), in combination with triphenylphosphine (PPh<sub>3</sub>), serves as a highly effective reagent system for the conversion of primary alcohols to their corresponding iodides. This transformation, a variation of the Appel reaction, proceeds under mild and generally neutral conditions, making it suitable for substrates with sensitive functional groups often found in pharmaceutical intermediates.[1][2] One significant application of this methodology is in the synthesis of iodinated nucleoside analogues, which are crucial precursors for a variety of antiviral drugs.[3] The 5'-iodo derivatives of nucleosides, for instance, are key intermediates in the synthesis of antiviral agents that act as chain terminators in viral DNA or RNA synthesis.

This document provides detailed protocols for the synthesis of a key antiviral intermediate, 5'-deoxy-5'-iodo-2',3'-O-isopropylideneuridine, using the CI<sub>4</sub>/PPh<sub>3</sub> reagent system.

## **Key Applications and Advantages**

- Mild Reaction Conditions: The Appel reaction using carbon tetraiodide avoids the harsh acidic or basic conditions required by other iodination methods, preserving acid- and basesensitive protecting groups commonly used in nucleoside chemistry.[2]
- High Yields: This method typically affords high yields of the desired alkyl iodides.



- Stereospecificity: The reaction proceeds with an inversion of configuration at the reacting carbon center, which is a critical consideration in the synthesis of chiral pharmaceutical compounds.[4]
- Versatility: The CI<sub>4</sub>/PPh<sub>3</sub> system is effective for the iodination of a wide range of primary and secondary alcohols.[1][4]

## Reaction Scheme: Appel Reaction for Iodination of a Protected Uridine

The conversion of the 5'-hydroxyl group of a protected uridine nucleoside to an iodide is a key step in the synthesis of various antiviral drug candidates. The reaction proceeds as follows:

Reagents
Cl<sub>4</sub> + PPh<sub>3</sub>

Reaction

2',3'-O-Isopropylideneuridine

5'-Deoxy-5'-iodo-2',3'-O-isopropylideneuridine

Pyridine, 0 °C to rt



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Figure 1. General reaction scheme for the synthesis of 5'-deoxy-5'-iodo-2',3'-O-isopropylideneuridine.

## **Quantitative Data**

The following table summarizes the typical stoichiometry and yields for the synthesis of 5'-deoxy-5'-iodo-2',3'-O-isopropylideneuridine.

Reagent/Pr oduct	Molar Mass ( g/mol )	Moles	Equivalents	Amount	Yield (%)
2',3'-O- Isopropyliden euridine	284.26	1.0 mmol	1.0	284 mg	-
Triphenylpho sphine (PPh <sub>3</sub> )	262.29	1.5 mmol	1.5	393 mg	-
Carbon Tetraiodide (CI <sub>4</sub> )	519.63	1.5 mmol	1.5	780 mg	-
Pyridine	79.10	-	-	5 mL	-
5'-Deoxy-5'- iodo-2',3'-O- isopropyliden euridine	394.16	-	-	-	~90%

## **Experimental Protocols**

## Protocol 1: Synthesis of 5'-Deoxy-5'-iodo-2',3'-O-isopropylideneuridine

This protocol details the conversion of the primary alcohol at the 5' position of 2',3'-O-isopropylideneuridine to an iodide.



#### Materials:

- 2',3'-O-Isopropylideneuridine
- Triphenylphosphine (PPh<sub>3</sub>)
- Carbon Tetraiodide (Cl4)
- Anhydrous Pyridine
- Dichloromethane (DCM), anhydrous
- Methanol (MeOH)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes
- · Round-bottom flask
- Magnetic stirrer
- Ice bath
- Rotary evaporator
- Chromatography column

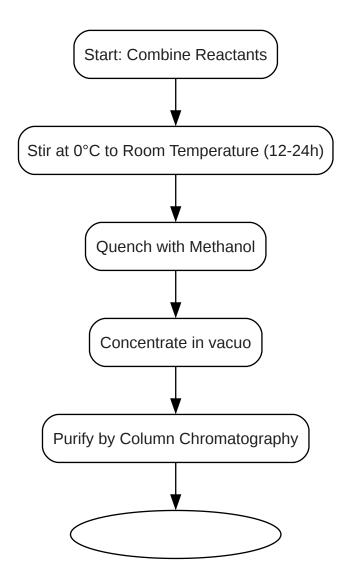
#### Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2',3'-O-isopropylideneuridine (1.0 eq), triphenylphosphine (1.5 eq), and **carbon tetraiodide** (1.5 eq).
- Add anhydrous pyridine as the solvent and stir the mixture at 0 °C in an ice bath.



- Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Once the starting material is consumed, quench the reaction by the addition of a small amount of methanol.
- Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 5'-deoxy-5'-iodo-2',3'-O-isopropylideneuridine as a white solid.

#### Workflow Diagram:



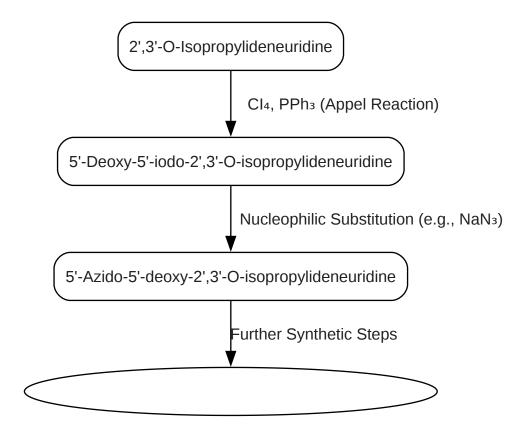
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Figure 2. Experimental workflow for the synthesis of the target intermediate.

### Signaling Pathway and Logical Relationships

The synthesized intermediate, 5'-deoxy-5'-iodo-2',3'-O-isopropylideneuridine, is a versatile precursor for various antiviral nucleoside analogues. The 5'-iodo group can be readily displaced by a variety of nucleophiles to introduce different functionalities, leading to the synthesis of potential antiviral agents. For example, it can be converted to a 5'-azido derivative, which is a key intermediate for the synthesis of zidovudine (AZT), a well-known anti-HIV drug.



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Figure 3. Logical pathway from starting material to potential antiviral drugs.

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